molecular formula C10H22O2 B3058694 3-(Heptyloxy)propan-1-OL CAS No. 91179-90-7

3-(Heptyloxy)propan-1-OL

Cat. No. B3058694
CAS RN: 91179-90-7
M. Wt: 174.28 g/mol
InChI Key: RKCINAWJRONKGH-UHFFFAOYSA-N
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Description

3-(Heptyloxy)propan-1-OL is a chemical compound that belongs to the family of alcohols. It is also known as 3-(heptyloxy)propanol or HOP. This chemical compound is used extensively in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)propan-1-OL is not fully understood. However, it is believed that it works by lowering the surface tension of liquids, which allows it to function as a surfactant and emulsifier. It is also believed to stabilize emulsions and suspensions by preventing the separation of the different components.
Biochemical and Physiological Effects:
3-(Heptyloxy)propan-1-OL has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it may cause skin and eye irritation if it comes into contact with the skin or eyes. It is important to handle this chemical compound with care and follow proper safety protocols.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(Heptyloxy)propan-1-OL in lab experiments is its ability to function as a surfactant, emulsifier, and stabilizer. This makes it useful in a wide range of applications, from pharmaceuticals to food production. However, its use is limited by its potential for skin and eye irritation, as well as its limited solubility in water.

Future Directions

There are many future directions for the use of 3-(Heptyloxy)propan-1-OL in scientific research applications. Some potential areas of research include the development of new surfactants and emulsifiers, the use of 3-(Heptyloxy)propan-1-OL in the production of nanoparticles, and the exploration of its potential as a solvent in chemical reactions.
Conclusion:
In conclusion, 3-(Heptyloxy)propan-1-OL is a chemical compound that is widely used in scientific research applications due to its unique properties. It is used as a surfactant, emulsifier, and stabilizer in various industries such as pharmaceuticals, cosmetics, and food. Its mechanism of action is not fully understood, but it is believed to work by lowering the surface tension of liquids. While it has many advantages, its use is limited by its potential for skin and eye irritation and its limited solubility in water. There are many future directions for research on this compound, and it is likely to continue to be an important tool in scientific research for many years to come.

Scientific Research Applications

3-(Heptyloxy)propan-1-OL is widely used in scientific research applications due to its unique properties. It is used as a surfactant, emulsifier, and stabilizer in various industries such as pharmaceuticals, cosmetics, and food. It is also used as a solvent in chemical reactions and as a dispersant in the production of nanoparticles.

properties

IUPAC Name

3-heptoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-9-12-10-7-8-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCINAWJRONKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545315
Record name 3-(Heptyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptyloxy)propan-1-OL

CAS RN

91179-90-7
Record name 3-(Heptyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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